(Rac)-LY341495

Descripción

Propiedades

IUPAC Name |

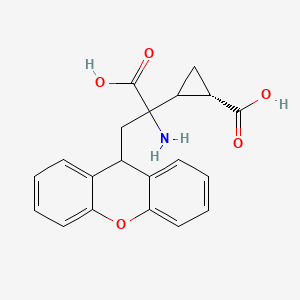

(1S,2S)-2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15-,20?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZBRVJVCCNPRJ-ZOSMMGSXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-LY341495: A Technical Guide to its Mechanism of Action on mGluR2/3 Receptors

Introduction

(Rac)-LY341495, chemically known as (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid, is a powerful and widely utilized pharmacological tool in neuroscience research.[1] Developed by Eli Lilly, it functions as a highly potent and selective competitive antagonist for the Group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[3][4]

Group II mGlu receptors, including mGluR2 and mGluR3, are typically located presynaptically, where they act as autoreceptors to inhibit the release of glutamate.[3][5] They are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][6] By antagonizing these receptors, LY341495 blocks these inhibitory effects, thereby enhancing glutamate transmission. This technical guide provides an in-depth overview of the binding characteristics, functional antagonism, downstream signaling effects, and experimental methodologies related to the mechanism of action of LY341495 on mGluR2/3 receptors.

Binding Characteristics and Selectivity

LY341495 exhibits nanomolar potency for mGluR2 and mGluR3, binding to the orthosteric site where the endogenous ligand, glutamate, would normally bind.[1][7] This competitive interaction prevents the activation of the receptor by agonists. Its high affinity and selectivity make it an invaluable tool for distinguishing the physiological roles of Group II mGlu receptors from other mGlu receptor subtypes.

Quantitative Data: Binding Affinity and Potency

The affinity and functional potency of LY341495 have been characterized across various recombinant and native receptor systems. The following tables summarize key quantitative data from the literature.

Table 1: Antagonist Potency (IC₅₀) of LY341495 at Human mGlu Receptors

| Receptor Subtype | Functional Assay | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| mGluR2 | Inhibition of cAMP formation | 21 nM | [7][8][9] |

| mGluR3 | Inhibition of cAMP formation | 14 nM | [7][8][9] |

| mGluR1a | PI Hydrolysis | 7.8 µM | [7][8][9] |

| mGluR5a | PI Hydrolysis | 8.2 µM | [7][8][9] |

| mGluR4 | Inhibition of cAMP formation | 22 µM | [7][8][9] |

| mGluR7 | Inhibition of cAMP formation | 990 nM | [7][8][9] |

| mGluR8 | Inhibition of cAMP formation | 170 nM | [7][8][9] |

Data from functional assays measuring the inhibition of agonist-induced responses in cells expressing human recombinant mGlu receptors.

Table 2: Binding Affinity (Kᵢ / Kₑ) of LY341495

| Receptor/Tissue | Radioligand | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Rat mGluR2 | [³H]-LY354740 | Kᵢ | 5.1 ± 0.9 nM | [10] |

| Rat Forebrain (mGluR2/3) | [³H]LY341495 | Kₑ | 0.84 ± 0.11 nM | [11] |

| Native Receptors (Spinal Cord) | (2R,4R)-APDC | Apparent Kₑ | 2.3 ± 0.3 nM | [2] |

Kᵢ (inhibition constant) and Kₑ (equilibrium dissociation constant) values indicate the affinity of LY341495 for the receptor.

The data clearly illustrate the selectivity profile of LY341495, with a potency order of mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a = mGlu5a > mGlu4.[7] This demonstrates a significant selectivity window for Group II receptors over Group I and most Group III receptors.

Mechanism of Functional Antagonism

As a competitive antagonist, LY341495 directly competes with agonists like glutamate at the orthosteric binding site on mGluR2/3. When LY341495 is bound, the receptor remains in its inactive conformation, and the downstream signaling cascade is not initiated.

Downstream Signaling Pathways

Activation of mGluR2/3 by an agonist leads to the dissociation of the Gi/o protein into its Gαᵢ/ₒ and Gβγ subunits. The Gαᵢ/ₒ subunit directly inhibits the enzyme adenylyl cyclase (AC), preventing the conversion of ATP to cAMP. This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA) and ion channels.[2][3]

LY341495 blocks this entire sequence. By preventing agonist binding, it prevents Gi/o protein activation, thereby leaving adenylyl cyclase activity unchecked and maintaining basal cAMP levels. This blockade of presynaptic autoreceptors can lead to an increase in glutamate release into the synaptic cleft, which in turn can activate postsynaptic receptors like AMPA and NMDA receptors.[4][6] This indirect activation of other glutamate receptors is believed to underlie some of the antidepressant-like effects of LY341495 observed in preclinical models.[4][6]

Caption: mGluR2/3 signaling cascade and the inhibitory action of LY341495.

Caption: Logical diagram illustrating competitive antagonism by LY341495.

Experimental Protocols

The characterization of LY341495's mechanism of action relies on specific in vitro assays. Below are detailed methodologies for two key experimental approaches.

Protocol 1: Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of LY341495 by measuring its ability to displace a known radiolabeled ligand from the mGluR2/3 receptors.

-

Objective: To determine the inhibition constant (Kᵢ) of LY341495.

-

Materials:

-

Cell membranes prepared from cells stably expressing recombinant human or rat mGluR2 or mGluR3, or native brain tissue (e.g., rat forebrain).[11]

-

Radioligand: e.g., [³H]LY341495 or a radiolabeled agonist like [³H]-LY354740.[10][11]

-

Unlabeled LY341495 (competitor).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid and vials.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold and vacuum pump.

-

Scintillation counter.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of unlabeled LY341495 in assay buffer.

-

Incubation: In reaction tubes, combine the cell membranes, a fixed concentration of the radioligand (typically near its Kₑ value), and varying concentrations of unlabeled LY341495.[11]

-

Total and Non-specific Binding: Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled agonist or antagonist, e.g., 10 µM L-glutamate).[11]

-

Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 0°C) to allow the binding to reach equilibrium.[12]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for a radioligand displacement binding assay.

Protocol 2: cAMP Accumulation Functional Assay

This assay measures the ability of LY341495 to antagonize the agonist-induced inhibition of cAMP production, providing a functional measure of its potency (IC₅₀).

-

Objective: To determine the functional antagonist potency (IC₅₀) of LY341495.

-

Materials:

-

Whole cells expressing recombinant mGluR2 or mGluR3 (e.g., CHO or RGT cells).[7]

-

Adenylyl cyclase stimulator: Forskolin (B1673556).

-

mGluR2/3 agonist: e.g., (1S,3R)-ACPD or L-glutamate.[7]

-

LY341495.

-

Cell culture medium.

-

cAMP detection kit (e.g., HTRF, ELISA, or radioimmunoassay).

-

-

Methodology:

-

Cell Culture: Plate the cells in multi-well plates and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of LY341495 for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of an mGluR2/3 agonist (typically its EC₈₀) along with a fixed concentration of forskolin to all wells. Forskolin directly activates adenylyl cyclase, leading to a large, measurable increase in cAMP. The agonist will inhibit this stimulation.

-

Incubation: Incubate for a further period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit according to the manufacturer's instructions.

-

Data Analysis: The antagonist effect of LY341495 is seen as a restoration of the forskolin-stimulated cAMP levels that were inhibited by the agonist. Plot the cAMP levels against the logarithm of the LY341495 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of LY341495 required to reverse 50% of the agonist's inhibitory effect.

-

Conclusion

This compound is a cornerstone tool for investigating the function of Group II metabotropic glutamate receptors. Its mechanism of action is that of a potent, selective, and competitive orthosteric antagonist at mGluR2 and mGluR3. By binding to the glutamate recognition site, it prevents receptor activation and blocks the canonical Gi/o-mediated inhibition of adenylyl cyclase. The quantitative data from binding and functional assays consistently demonstrate its high affinity and selectivity for mGluR2/3. The detailed experimental protocols provide a framework for researchers to reliably characterize its interactions with these critical receptors, furthering our understanding of glutamate's role in synaptic regulation and neurological disease.

References

- 1. LY-341495 - Wikipedia [en.wikipedia.org]

- 2. Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mTOR Activation Is Required for the Antidepressant Effects of mGluR2/3 Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structural determinants of allosteric antagonism at metabotropic glutamate receptor 2: mechanistic studies with new potent negative allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [3H]LY341495 binding to group II metabotropic glutamate receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Binding Affinity of LY341495 for Metabotropic Glutamate Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the potent and selective antagonist, LY341495, for the eight subtypes of metabotropic glutamate (B1630785) receptors (mGluRs). The data presented herein is crucial for researchers investigating the physiological and pathological roles of mGluRs and for professionals in drug development targeting these receptors for therapeutic intervention.

Note on (Rac)-LY341495: The vast majority of pharmacological research has been conducted on the specific active isomer, (2S,1'S,2'S)-2-(2-carboxycyclopropyl)-2-(9H-xanthen-9-yl)glycine, commonly referred to as LY341495. Data for the racemic mixture, this compound, is not widely available as the pharmacological activity is primarily attributed to this single isomer. Therefore, this guide focuses on the binding and functional data for the active isomer, LY341495.

Quantitative Binding Affinity Data

The binding affinity of LY341495 has been determined through various in vitro assays, including radioligand binding assays and functional assays measuring the inhibition of agonist-induced downstream signaling. The data is typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

LY341495 exhibits a distinct selectivity profile, with the highest affinity for Group II mGluRs, followed by Group III and then Group I.[1] The rank order of potency is generally considered to be mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a ≈ mGlu5a > mGlu4.[1]

Below is a summary of the binding affinity and functional potency data for LY341495 at human mGluR subtypes.

| Receptor Subtype | Group | Parameter | Value (nM) | Assay Type | Reference |

| mGluR1a | I | IC | 7,800 | Phosphoinositide Hydrolysis | [1][2] |

| K | 6,800 | Radioligand Binding | [3] | ||

| mGluR2 | II | IC | 21 | cAMP Inhibition | [1][2] |

| mGluR3 | II | IC | 14 | cAMP Inhibition | [1][2] |

| mGluR4 | III | IC | 22,000 | cAMP Inhibition | [1][2] |

| mGluR5a | I | IC | 8,200 | Phosphoinositide Hydrolysis | [1][2] |

| mGluR6 | III | - | - | - | - |

| mGluR7 | III | IC | 990 | cAMP Inhibition | [1][2] |

| mGluR8 | III | IC | 170 | cAMP Inhibition | [1][2] |

Note: Data for mGluR6 is often not reported in these broad panel screens. Values can vary slightly between different studies and experimental conditions.

Signaling Pathways of mGluR Subtypes

Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

-

Group I (mGluR1 and mGluR5): These receptors are coupled to G

q/G11proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3mobilizes intracellular calcium stores, and DAG activates protein kinase C (PKC).

-

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8): These receptors are coupled to G

i/Goproteins. Their activation leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Experimental Protocols

The determination of LY341495 binding affinity involves several key experimental techniques. Below are detailed methodologies for these assays.

Radioligand Competition Binding Assay

This assay determines the affinity of an unlabeled compound (LY341495) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

a) Materials:

-

Cell membranes or tissue homogenates expressing the mGluR subtype of interest.

-

Radiolabeled ligand (e.g., [³H]LY341495 for Group II mGluRs).

-

Unlabeled LY341495.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl

2, pH 7.4). -

Wash Buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation cocktail.

-

Scintillation counter.

b) Procedure:

-

Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a high concentration of a standard unlabeled ligand (for non-specific binding).

-

50 µL of various concentrations of unlabeled LY341495.

-

50 µL of the radiolabeled ligand at a fixed concentration (typically near its K

dvalue). -

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the LY341495 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC

50value. The Kivalue can then be calculated using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.

Functional Assay: cAMP Inhibition (for Group II and III mGluRs)

This assay measures the ability of LY341495 to antagonize the agonist-induced inhibition of cAMP production.

a) Materials:

-

Cells stably expressing the Group II or III mGluR subtype of interest.

-

A suitable agonist for the receptor (e.g., glutamate, L-AP4).

-

LY341495.

-

Forskolin (B1673556) (to stimulate basal cAMP levels).

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

-

Cell culture medium and reagents.

b) Procedure:

-

Cell Culture: Plate the cells in a suitable microplate and grow to the desired confluency.

-

Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing various concentrations of LY341495. Incubate for a defined period.

-

Agonist Stimulation: Add the agonist (at a concentration that gives a submaximal response, e.g., EC

80) and forskolin to the wells. Incubate for a specified time to allow for changes in cAMP levels. -

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the LY341495 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC

50value of LY341495.

Functional Assay: Phosphoinositide (PI) Hydrolysis (for Group I mGluRs)

This assay measures the ability of LY341495 to block the agonist-induced production of inositol phosphates.

a) Materials:

-

Cells stably expressing the Group I mGluR subtype of interest.

-

[³H]-myo-inositol.

-

A suitable agonist (e.g., quisqualate, DHPG).

-

LY341495.

-

LiCl (to inhibit inositol monophosphatase).

-

Dowex anion-exchange resin.

-

Scintillation cocktail and counter.

b) Procedure:

-

Radiolabeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation with Antagonist: Wash the cells and pre-incubate with assay buffer containing LiCl and various concentrations of LY341495.

-

Agonist Stimulation: Add the agonist to the wells and incubate for a defined period (e.g., 60 minutes).

-

Extraction of Inositol Phosphates: Stop the reaction by adding a suitable reagent (e.g., perchloric acid). Neutralize the extracts.

-

Chromatographic Separation: Apply the extracts to columns containing Dowex resin to separate the [³H]-inositol phosphates from free [³H]-myo-inositol.

-

Quantification: Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the logarithm of the LY341495 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC

50value.

References

(Rac)-LY341495: A Comprehensive Technical Guide to its Discovery, Development, and Mechanism of Action

(Rac)-LY341495 is a potent and selective competitive antagonist of Group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR2 and mGluR3. Developed by Eli Lilly and Company, it has become an invaluable tool in neuroscience research for elucidating the physiological and pathological roles of these receptors. This technical guide provides an in-depth overview of the discovery, development history, pharmacological properties, and key experimental methodologies associated with this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development History

This compound, with the chemical name (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid, was first reported by researchers at Eli Lilly in the late 1990s. The development of this compound was part of a broader effort to create potent and selective ligands for mGluRs to better understand their function. The synthesis and pharmacological characterization of LY341495 were described in a 1998 publication by Ornstein and colleagues.[1] The racemic mixture, this compound, contains the active (2S)-enantiomer. Subsequent studies focused on characterizing its antagonist activity at various mGlu receptor subtypes and exploring its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. While it has not progressed to clinical use, its high potency and selectivity have established it as a critical research tool.[2]

Quantitative Pharmacological Data

The pharmacological profile of LY341495 is characterized by its high affinity and antagonist potency at mGluR2 and mGluR3. The following tables summarize the quantitative data from various in vitro studies.

| Receptor Subtype | IC50 (nM) | Assay Type | Reference |

| mGluR2 | 21 | cAMP Formation | [3] |

| mGluR3 | 14 | cAMP Formation | [3] |

| mGluR1a | 7800 | Phosphoinositide Hydrolysis | [3] |

| mGluR5a | 8200 | Phosphoinositide Hydrolysis | [3] |

| mGluR4 | 22000 | cAMP Formation | [3] |

| mGluR7 | 990 | cAMP Formation | [3] |

| mGluR8 | 170 | cAMP Formation | [3] |

| Table 1: Inhibitory Potency (IC50) of LY341495 at Human mGlu Receptor Subtypes |

| Receptor Subtype | Ki (nM) | Radioligand | Reference |

| mGluR2 (human) | 1.67 ± 0.20 | [3H]-LY341495 | [4] |

| mGluR3 (human) | 0.75 ± 0.43 | [3H]-LY341495 | [4] |

| mGluR1a (human) | 7000 | DHPG-stimulated PI hydrolysis | [5] |

| mGluR5a (human) | 7600 | DHPG-stimulated PI hydrolysis | [5] |

| Table 2: Binding Affinity (Ki) of LY341495 at Human mGlu Receptor Subtypes |

| Parameter | Value | Species | Reference |

| Bmax | 3.9 ± 0.65 pmol/mg protein | Rat (forebrain) | [6] |

| Kd | 0.84 ± 0.11 nM | Rat (forebrain) | [6] |

| Table 3: Radioligand Binding Parameters of [3H]LY341495 in Rat Brain |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of LY341495 for mGlu receptors.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the mGlu receptor subtype of interest or from brain tissue (e.g., rat forebrain).[4][6]

-

Incubation: Membranes are incubated with a specific radioligand, such as [3H]-LY341495, and varying concentrations of the unlabeled competitor compound (this compound).[6] The incubation is typically carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

1. Cyclic AMP (cAMP) Formation Assay:

This assay is used to assess the antagonist activity of LY341495 at Group II and III mGluRs, which are negatively coupled to adenylyl cyclase.

Protocol:

-

Cell Culture: Cells expressing the target mGlu receptor (e.g., CHO or RGT cells) are cultured in appropriate media.

-

Stimulation: Cells are pre-incubated with the antagonist (LY341495) at various concentrations before being stimulated with a known mGluR agonist (e.g., ACPD) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).[3]

-

cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or reporter gene assays.

-

Data Analysis: The ability of LY341495 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and the IC50 value is determined.

2. Phosphoinositide (PI) Hydrolysis Assay:

This assay is used to evaluate the antagonist activity of LY341495 at Group I mGluRs (mGluR1 and mGluR5), which are coupled to phospholipase C (PLC).

Protocol:

-

Cell Labeling: Cells expressing the target mGlu receptor are labeled by overnight incubation with myo-[3H]inositol.

-

Incubation: The cells are then washed and pre-incubated with LY341495 at various concentrations, followed by stimulation with a Group I mGluR agonist (e.g., DHPG or quisqualate).[5]

-

Inositol (B14025) Phosphate (B84403) Extraction: The reaction is stopped, and the accumulated [3H]inositol phosphates are extracted.

-

Separation and Quantification: The different inositol phosphate species are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The antagonist's ability to inhibit the agonist-induced accumulation of inositol phosphates is measured to determine its IC50 value.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by blocking the activation of Group II mGluRs. These receptors are primarily located presynaptically, where they act as autoreceptors to inhibit the release of glutamate. By antagonizing these receptors, LY341495 disinhibits glutamate release, leading to an increase in synaptic glutamate levels. This increased glutamate can then act on postsynaptic receptors, including AMPA and NMDA receptors, as well as other mGluR subtypes.

The antidepressant-like effects of LY341495 are thought to be mediated through the activation of downstream signaling pathways, including the PI3K/Akt/mTOR cascade.[7] This pathway is crucial for promoting synaptogenesis and neuroplasticity.

Caption: Signaling pathway modulated by this compound.

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for cAMP Functional Assay.

References

- 1. [3H]LY341495, a highly potent, selective and novel radioligand for labeling Group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LY-341495 - Wikipedia [en.wikipedia.org]

- 3. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]-LY341495 as a novel antagonist radioligand for group II metabotropic glutamate (mGlu) receptors: characterization of binding to membranes of mGlu receptor subtype expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]LY341495 binding to group II metabotropic glutamate receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of (Rac)-LY341495: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LY341495 is a potent and selective competitive antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), with a particularly high affinity for group II mGluRs. Its unique pharmacological profile has made it a critical tool in neuroscience research to elucidate the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, including its binding affinities and antagonist potencies across various mGluR subtypes. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of the associated signaling pathways and experimental workflows.

Data Presentation

The antagonist activity of this compound has been characterized across human and rat mGluR subtypes, revealing a distinct selectivity profile. The following tables summarize the quantitative data from in vitro studies, presenting the half-maximal inhibitory concentration (IC₅₀) and inhibitor constant (Kᵢ) values.

Table 1: Antagonist Potency (IC₅₀) of this compound at Human mGluR Subtypes [1][2]

| mGluR Subtype | Agonist Used | Functional Assay | IC₅₀ (nM) |

| Group I | |||

| mGlu1a | Quisqualate | Phosphoinositide Hydrolysis | 7800[1][2] |

| mGlu5a | Quisqualate | Phosphoinositide Hydrolysis | 8200[1][2] |

| Group II | |||

| mGlu2 | 1S,3R-ACPD | cAMP Inhibition | 21[1][2] |

| mGlu3 | 1S,3R-ACPD | cAMP Inhibition | 14[1][2] |

| Group III | |||

| mGlu4a | L-AP4 | cAMP Inhibition | 22000[2] |

| mGlu7a | L-AP4 | cAMP Inhibition | 990[2] |

| mGlu8 | L-AP4 | cAMP Inhibition | 170[2] |

1S,3R-ACPD: (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid L-AP4: L-(+)-2-Amino-4-phosphonobutyric acid

Table 2: Binding Affinity (Kᵢ) of this compound at Human mGluR Subtypes

| mGluR Subtype | Radioligand | Kᵢ (nM) |

| mGlu1a | 7000[3] | |

| mGlu2 | [³H]LY341495 | 2.3 |

| mGlu3 | [³H]LY341495 | 1.3 |

| mGlu5a | 7600[3] | |

| mGlu8 | 173 |

The data clearly illustrates the high potency of LY341495 for group II mGluRs (mGlu2 and mGlu3), with nanomolar affinity. Its potency at group III receptors is moderate, with the exception of mGlu4a, where it is significantly weaker. For group I receptors, LY341495 displays micromolar antagonist activity. The rank order of potency for LY341495 across the mGluR subtypes is generally considered to be mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a ≈ mGlu5a > mGlu4.[2]

Signaling Pathways

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability. They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.

-

Group I mGluRs (mGlu1 and mGlu5) couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

-

Group II (mGlu2 and mGlu3) and Group III mGluRs (mGlu4, mGlu6, mGlu7, and mGlu8) couple to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The antagonist action of this compound blocks these signaling cascades initiated by agonist binding.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This assay measures the affinity of this compound for mGluRs by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound at specific mGluR subtypes.

Materials:

-

Cell membranes from cells stably expressing the mGluR subtype of interest (e.g., CHO or AV12-664 cells).

-

[³H]LY341495 (radioligand).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target mGluR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

A range of concentrations of unlabeled this compound (for competition binding). For total binding wells, add buffer instead. For non-specific binding wells, add a high concentration of an appropriate unlabeled ligand.

-

A fixed concentration of [³H]LY341495 (typically at or near its K₋d value).

-

Cell membrane preparation.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the unlabeled competitor. Determine the IC₅₀ value from the resulting competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Inhibition Functional Assay

This assay is used to determine the potency of this compound as an antagonist at Gαi/o-coupled mGluRs (Groups II and III).

Objective: To measure the IC₅₀ of this compound in inhibiting agonist-induced reduction of cAMP levels.

Materials:

-

Cells stably expressing a Group II or III mGluR subtype (e.g., RGT or CHO cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

A suitable mGluR agonist (e.g., 1S,3R-ACPD for Group II, L-AP4 for Group III).

-

This compound.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Seed the cells in 96-well plates and grow to an appropriate confluency.

-

Pre-incubation with Antagonist: Replace the culture medium with a buffer containing various concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add a fixed concentration of the mGluR agonist along with a fixed concentration of forskolin to all wells. The forskolin stimulates cAMP production, and the agonist, in the absence of an antagonist, will inhibit this stimulation.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration as a function of the log concentration of this compound. The data will show that as the concentration of LY341495 increases, it blocks the inhibitory effect of the agonist, leading to a rise in cAMP levels. Determine the IC₅₀ value from this concentration-response curve.

Phosphoinositide (PI) Hydrolysis Assay

This assay is used to determine the antagonist potency of this compound at Gαq/11-coupled Group I mGluRs.

Objective: To measure the IC₅₀ of this compound in inhibiting agonist-induced phosphoinositide hydrolysis.

Materials:

-

Cells stably expressing a Group I mGluR subtype (e.g., RGT or AV12-664 cells).

-

[³H]-myo-inositol.

-

A suitable Group I mGluR agonist (e.g., Quisqualate or DHPG).

-

This compound.

-

Assay buffer (e.g., a HEPES-buffered saline solution).

-

LiCl solution (to inhibit inositol monophosphatase).

-

Stop solution (e.g., perchloric acid).

-

Anion exchange chromatography columns.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Culture cells in media containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate with assay buffer containing LiCl and varying concentrations of this compound for 15-30 minutes.

-

Agonist Stimulation: Add the Group I mGluR agonist to stimulate PI hydrolysis and incubate for a defined time (e.g., 60 minutes).

-

Extraction of Inositol Phosphates: Terminate the reaction by adding a stop solution. Extract the water-soluble inositol phosphates.

-

Separation: Separate the [³H]-inositol phosphates from free [³H]-inositol using anion exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated as a function of the log concentration of this compound. Determine the IC₅₀ value from the resulting inhibition curve.

Conclusion

This compound is a highly valuable pharmacological tool characterized by its potent and selective antagonism of group II metabotropic glutamate receptors. Its well-defined in vitro pharmacological profile, summarized in this guide, provides a solid foundation for its use in investigating the roles of mGluRs in neuronal function and disease. The detailed experimental protocols and pathway diagrams presented here offer a practical resource for researchers aiming to utilize this compound in their in vitro studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (Rac)-LY341495: Chemical Structure and Properties

This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, a potent and selective antagonist of metabotropic glutamate (B1630785) receptors (mGluRs). The information is intended for researchers and professionals involved in neuroscience drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is the racemic mixture of LY341495. The biologically active enantiomer is (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid.[1]

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 2-[(1S,2S)-2-carboxycyclopropyl]-3-(9H-xanthen-9-yl)-D-alanine[1] |

| SMILES | C1--INVALID-LINK--(C(=O)O)N">C@@HC(=O)O[1] |

| InChI Key | VLZBRVJVCCNPRJ-KPHUOKFYSA-N[1] |

| Molecular Formula | C₂₀H₁₉NO₅[1] |

| Molecular Weight | 353.37 g/mol [1] |

| CAS Number | 201943-63-7[1] |

Physicochemical Properties:

| Property | Value |

| Solubility | Soluble in DMSO (≥ 0.6 mg/mL) and 1.2eq. NaOH (35.34 mg/mL).[2] Limited solubility in water.[3] |

| Storage | Store powder at -20°C for up to 3 years.[3] In solvent, store at -80°C for up to 1 year.[3] |

Pharmacological Properties

This compound is a potent and selective competitive antagonist at Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1] It also displays activity at other mGluR subtypes, albeit with lower potency.[2][4] The selectivity profile makes it a valuable research tool for elucidating the physiological roles of mGluRs.

Binding Affinity (Ki) and Antagonist Potency (IC₅₀)

The following tables summarize the binding affinities and antagonist potencies of LY341495 at various human mGluR subtypes.

Table 1: Binding Affinity (Ki) of LY341495 at Human mGluR Subtypes

| mGluR Subtype | Ki (nM) |

| mGlu₂ | 2.3 |

| mGlu₃ | 1.3 |

| mGlu₈ | 173 |

Table 2: Antagonist Potency (IC₅₀) of LY341495 at Human mGluR Subtypes

| mGluR Subtype | IC₅₀ (nM) |

| mGlu₂ | 21[2][4] |

| mGlu₃ | 14[2][4] |

| mGlu₈ | 170[2][4] |

| mGlu₇ₐ | 990 |

| mGlu₁ₐ | 7800[2][4] |

| mGlu₅ₐ | 8200[2][4] |

| mGlu₄ₐ | 22000 |

The potency order is generally considered to be mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a ≈ mGlu5a > mGlu4.[4]

Signaling Pathways

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through various second messenger systems.[5] LY341495, by antagonizing these receptors, inhibits their downstream signaling cascades.

-

Group I mGluRs (mGlu1, mGlu5): These receptors are coupled to Gαq/11 proteins, which activate phospholipase C (PLC), leading to the formation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[6][7] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[7]

-

Group II mGluRs (mGlu2, mGlu3) and Group III mGluRs (mGlu4, mGlu6, mGlu7, mGlu8): These receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

The following diagram illustrates the canonical signaling pathways for Group I and Group II/III mGluRs.

References

- 1. LY-341495 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LY341495 | GluR | TargetMol [targetmol.com]

- 4. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]

- 7. jneurosci.org [jneurosci.org]

In Vivo Blood-Brain Barrier Permeability of (Rac)-LY341495: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Data Presentation: Blood-Brain Barrier Permeability of (Rac)-LY341495

Direct quantitative in vivo measurements of this compound BBB permeability are not extensively documented in publicly available literature. However, numerous in vivo studies demonstrating central pharmacological effects after peripheral administration provide strong qualitative evidence of its ability to cross the BBB.

| Evidence Type | Description | Inference |

| In Vivo Pharmacological Activity | Systemic administration (e.g., intraperitoneal injection) of LY341495 in rodents has been shown to elicit behavioral and neurochemical changes associated with the modulation of CNS targets. | The compound must cross the BBB to engage with mGluR2/3 in the brain and produce these effects. |

| Vendor Information | Reputable suppliers of LY341495 for research purposes often describe the compound as "brain penetrant" or "active in vivo". | This is based on internal or published data confirming its ability to reach the CNS. |

| Receptor Occupancy Studies (Implied) | The characterization of [3H]LY341495 binding to mGluR2/3 receptors in rat brain tissue in vivo implies the compound reaches these central targets.[1] | For binding to occur in a living animal, the radiolabeled compound must first cross the BBB. |

Experimental Protocols for In Vivo Blood-Brain Barrier Permeability Assessment

Several established in vivo methods are utilized to quantify the permeability of the BBB to a compound of interest. The selection of a specific protocol depends on the desired quantitative parameter and the properties of the compound.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the concentration of unbound drug in the brain's extracellular fluid (ECF).[2][3][4][5] This method provides a direct measure of the pharmacologically active concentration of a drug in the CNS.

Protocol Outline:

-

Animal Model: Typically, rats or mice are used.

-

Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of interest.

-

Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.

-

Compound Administration: The test compound, this compound, is administered systemically (e.g., intravenously or intraperitoneally).

-

Dialysate Collection: Samples of the dialysate, containing substances that have diffused from the brain ECF across the probe's semipermeable membrane, are collected at regular intervals.

-

Blood Sampling: Concurrent blood samples are collected to determine the plasma concentration of the compound.

-

Sample Analysis: The concentrations of the compound in the dialysate and plasma are quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The brain ECF concentration is calculated from the dialysate concentration, and the brain-to-plasma concentration ratio of the unbound drug (Kp,uu) can be determined.

Brain Tissue Homogenate Method

This method determines the total concentration of a drug in the brain, which includes both the unbound drug in the ECF and the drug that is bound to brain tissue.

Protocol Outline:

-

Animal Model: Rats or mice are commonly used.

-

Compound Administration: this compound is administered to a cohort of animals.

-

Time Course: At various time points after administration, animals are euthanized.

-

Brain and Blood Collection: The brain is rapidly removed and whole blood is collected.

-

Tissue Processing: The brain is weighed and homogenized in a suitable buffer. Plasma is separated from the whole blood.

-

Sample Analysis: The concentration of the compound in the brain homogenate and plasma is determined by an appropriate analytical technique (e.g., LC-MS).

-

Data Analysis: The total brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the drug in the brain tissue by its concentration in the plasma.

Visualizations

Signaling Pathway of mGluR2/3 Antagonism by this compound

This compound acts as an antagonist at group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that are typically located on presynaptic terminals and glial cells. Their activation by glutamate leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release. By blocking these receptors, LY341495 disinhibits this process, leading to an increase in neurotransmitter release.

Caption: Signaling pathway of mGluR2/3 and its antagonism by this compound.

Experimental Workflow for In Vivo BBB Permeability Assessment

The following diagram illustrates a generalized workflow for determining the in vivo blood-brain barrier permeability of a test compound using the brain tissue homogenate method.

Caption: Generalized workflow for assessing in vivo BBB permeability.

Conclusion

While direct quantitative data on the in vivo blood-brain barrier permeability of this compound are not extensively reported, the existing body of literature provides substantial qualitative evidence for its ability to penetrate the CNS and engage its molecular targets. The CNS activity observed in numerous preclinical studies following systemic administration underlies its utility as a pharmacological tool in neuroscience research. For researchers and drug development professionals requiring precise pharmacokinetic parameters, dedicated in vivo studies utilizing techniques such as microdialysis or the brain tissue homogenate method would be necessary to generate quantitative BBB permeability data for this compound.

References

- 1. [3H]LY341495 binding to group II metabotropic glutamate receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brain penetration, target engagement, and disposition of the blood-brain barrier-crossing bispecific antibody antagonist of metabotropic glutamate receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Central Nervous System Targeted Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-LY341495: A Comprehensive Technical Guide for the Study of Glutamate Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LY341495 is a potent and selective competitive antagonist of Group II metabotropic glutamate (B1630785) receptors (mGluRs), with nanomolar affinity for mGluR2 and mGluR3 subtypes.[1][2][3][4] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of these receptors in the central nervous system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and visualization of its associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing LY341495 to investigate glutamate neurotransmission.

Mechanism of Action

This compound acts as a competitive antagonist at the glutamate binding site of mGluR2 and mGluR3.[3] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase.[5] By blocking the binding of the endogenous agonist glutamate, LY341495 prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels in the presence of an adenylyl cyclase activator like forskolin (B1673556).[2]

Group II mGluRs are predominantly located presynaptically on glutamatergic and GABAergic neurons, where they function as inhibitory autoreceptors and heteroreceptors, respectively, to reduce neurotransmitter release.[5] By antagonizing these receptors, LY341495 can enhance the release of glutamate and other neurotransmitters, thereby modulating synaptic plasticity and neuronal excitability.[5][6]

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound for various human metabotropic glutamate receptor subtypes. These values highlight the compound's high selectivity for Group II mGluRs.

Table 1: Antagonist Potency (IC50) of this compound at Human mGluRs [2][6][7]

| Receptor Subtype | IC50 (nM) | Functional Assay |

| mGluR1a | 7800 | Inhibition of quisqualate-induced phosphoinositide hydrolysis |

| mGluR2 | 21 | Inhibition of ACPD-induced inhibition of forskolin-stimulated cAMP formation |

| mGluR3 | 14 | Inhibition of ACPD-induced inhibition of forskolin-stimulated cAMP formation |

| mGluR4 | 22000 | Inhibition of L-AP4-induced inhibition of forskolin-stimulated cAMP formation |

| mGluR5a | 8200 | Inhibition of quisqualate-induced phosphoinositide hydrolysis |

| mGluR7 | 990 | Inhibition of L-AP4-induced inhibition of forskolin-stimulated cAMP formation |

| mGluR8 | 170 | Inhibition of L-AP4-induced inhibition of forskolin-stimulated cAMP formation |

Table 2: Binding Affinity (Ki) of this compound at Human mGluRs [4][8]

| Receptor Subtype | Ki (nM) | Radioligand |

| mGluR1a | 6800 | [3H]-LY341495 |

| mGluR2 | 2.3 | [3H]-LY341495 |

| mGluR3 | 1.3 | [3H]-LY341495 |

| mGluR4a | 22000 | [3H]-LY341495 |

| mGluR5a | 8200 | [3H]-LY341495 |

| mGluR7a | 990 | [3H]-LY341495 |

| mGluR8 | 173 | [3H]-LY341495 |

Signaling Pathways

Blockade of mGluR2/3 by LY341495 leads to an increase in glutamate release, which in turn can activate postsynaptic receptors such as AMPA receptors. This activation can trigger downstream signaling cascades, including the PI3K/Akt/mTORC1 pathway, which is implicated in the antidepressant-like effects of LY341495.[6][9]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol describes how to assess the effect of LY341495 on synaptic transmission in acute brain slices.

1. Brain Slice Preparation:

-

Anesthetize the animal (e.g., mouse or rat) in accordance with approved animal care protocols.

-

Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., NMDG-based or sucrose-based aCSF).

-

Rapidly dissect the brain and mount it on a vibratome stage.

-

Cut coronal or sagittal slices (e.g., 300 µm thick) in ice-cold, oxygenated slicing solution.

-

Transfer slices to a recovery chamber with oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature.

2. Recording:

-

Transfer a slice to the recording chamber on an upright microscope, continuously perfused with oxygenated aCSF.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull patch pipettes (3-5 MΩ) from borosilicate glass and fill with an appropriate internal solution (e.g., K-gluconate based for current-clamp or Cs-based for voltage-clamp).

-

Obtain a gigaseal (>1 GΩ) on the cell membrane of the target neuron.

-

Rupture the membrane to achieve whole-cell configuration.

-

Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).

-

Bath apply this compound at the desired concentration (e.g., 1-10 µM) and record the changes in synaptic activity.

3. Data Analysis:

-

Analyze the frequency, amplitude, and kinetics of synaptic events before and after LY341495 application using software like Clampfit or Mini Analysis.

-

Perform statistical analysis to determine the significance of any observed effects.

Calcium Imaging in Cultured Neurons

This protocol outlines the measurement of intracellular calcium changes in response to neuronal activation and modulation by LY341495.

1. Cell Culture and Dye Loading:

-

Culture primary neurons or neuronal cell lines on glass coverslips.

-

Prepare a loading buffer containing a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in a suitable physiological saline solution (e.g., HBSS).

-

Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.

-

Wash the cells with fresh saline solution to remove excess dye and allow for de-esterification for at least 30 minutes.

2. Imaging:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Excite the Fura-2 loaded cells at 340 nm and 380 nm and capture the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Stimulate the neurons (e.g., with high KCl or a glutamate receptor agonist) to induce a calcium influx and record the change in the fluorescence ratio.

-

Perfuse the cells with this compound for a designated period and then co-apply with the stimulus to determine its effect on the calcium response.

3. Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each time point.

-

Quantify the peak amplitude and duration of the calcium transients.

-

Compare the calcium responses in the presence and absence of LY341495 using appropriate statistical tests.

cAMP Accumulation Assay

This protocol details a method to functionally assess the antagonist activity of LY341495 at mGluR2/3 expressed in a cell line.

1. Cell Culture and Treatment:

-

Culture cells stably expressing the mGluR of interest (e.g., CHO or HEK293 cells).

-

Seed the cells in a multi-well plate and grow to confluency.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

-

Stimulate the cells with a known mGluR2/3 agonist (e.g., (2R,4R)-APDC) in the presence of forskolin (an adenylyl cyclase activator) for 15-30 minutes.

2. cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

3. Data Analysis:

-

Generate a standard curve with known cAMP concentrations.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the log of the LY341495 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay

This protocol describes how to determine the binding affinity of LY341495 for mGluRs using a competitive binding assay.

1. Membrane Preparation:

-

Homogenize cells or brain tissue expressing the target mGluR in a cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

2. Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the same site (e.g., [3H]-LY341495), and varying concentrations of unlabeled this compound.

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

3. Separation and Counting:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of specific binding against the log of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the pharmacological effects of this compound.

Conclusion

This compound is a powerful and selective tool for investigating the roles of mGluR2 and mGluR3 in the central nervous system. Its well-characterized pharmacology and potent antagonist activity make it suitable for a wide range of in vitro and in vivo studies. This guide provides the essential information and detailed protocols to facilitate the effective use of this compound in glutamate neurotransmission research. By carefully designing and executing experiments based on the principles and methods outlined here, researchers can continue to unravel the complex functions of Group II metabotropic glutamate receptors in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. biophysics-reports.org [biophysics-reports.org]

- 3. brainvta.tech [brainvta.tech]

- 4. TPC - Bmax and KD [turkupetcentre.net]

- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions [biophysics-reports.org]

- 6. chem.uwec.edu [chem.uwec.edu]

- 7. Calcium imaging - Wikipedia [en.wikipedia.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-LY341495 at High Concentrations: A Technical Guide to Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-LY341495 is a potent and widely utilized antagonist of group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR2 and mGluR3. Its high affinity and selectivity at nanomolar concentrations have made it an invaluable tool in neuroscience research. However, at higher, micromolar concentrations, LY341495 exhibits significant off-target effects, interacting with other mGluR subtypes. This technical guide provides an in-depth analysis of these off-target activities, presenting quantitative data, detailed experimental protocols for assessing receptor affinity and function, and visualizations of the associated signaling pathways. Understanding the pharmacological profile of LY341495 at high concentrations is critical for the accurate interpretation of experimental results and for the development of more selective therapeutic agents. While the widely studied compound is the specific stereoisomer (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid, this guide will refer to it as LY341495 as is common in the literature.

Introduction

LY341495 is a competitive antagonist that has been instrumental in elucidating the physiological roles of group II mGluRs in the central nervous system. These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug discovery. While highly selective for mGluR2 and mGluR3 at low nanomolar concentrations, researchers often employ higher concentrations to achieve maximal inhibition or to investigate effects in less potent systems. At these elevated concentrations, the promiscuity of LY341495 becomes a significant factor, leading to interactions with group I and group III mGluRs. This guide serves as a comprehensive resource on the off-target pharmacology of LY341495, with a focus on providing the technical details necessary for rigorous scientific investigation.

Quantitative Analysis of Off-Target Binding and Functional Activity

Table 1: Binding Affinity (Ki) of LY341495 at Human mGluR Subtypes

| Receptor Subtype | Ki (nM) |

| mGluR2 | 2.3 |

| mGluR3 | 1.3 |

| mGluR1a | 6800 |

| mGluR5a | 8200 |

| mGluR4a | 22000 |

| mGluR7a | 990 |

| mGluR8 | 173 |

Data compiled from publicly available pharmacological databases.

Table 2: Functional Antagonist Activity (IC50) of LY341495 at Human mGluR Subtypes

| Receptor Subtype | IC50 (nM) |

| mGluR2 | 21 |

| mGluR3 | 14 |

| mGluR1a | 7800 |

| mGluR5a | 8200 |

| mGluR4 | 22000 |

| mGluR7 | 990 |

| mGluR8 | 170 |

Data compiled from multiple sources.[2][4][5]

Signaling Pathways Associated with Off-Target mGluR Activity

At high concentrations, LY341495 antagonizes group I (mGluR1 and mGluR5) and group III (mGluR4, mGluR7, and mGluR8) metabotropic glutamate receptors. This off-target activity inhibits distinct downstream signaling cascades.

Inhibition of Group I mGluR (Gq/11-coupled) Signaling

Group I mGluRs couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. High concentrations of LY341495 block this pathway.

Inhibition of Group III mGluR (Gi/o-coupled) Signaling

Group III mGluRs are coupled to Gi/o proteins, which inhibit adenylyl cyclase (AC). This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activation of protein kinase A (PKA). High concentrations of LY341495 can block the agonist-induced inhibition of adenylyl cyclase.

References

- 1. [3H]LY341495 binding to group II metabotropic glutamate receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. LY 341495 | Group II mGlu receptor antagonist | Hello Bio [hellobio.com]

Antidepressant-like Effects of (Rac)-LY341495 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant-like effects of (Rac)-LY341495, a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2/3). The data presented herein are derived from various animal models of depression, offering valuable insights for researchers and professionals in the field of neuroscience and drug development.

Core Findings: Rapid and Sustained Antidepressant-Like Actions

This compound has demonstrated rapid and sustained antidepressant-like effects in multiple rodent models of depression.[1][2] These effects are notably similar to those of the fast-acting antidepressant ketamine, suggesting a shared mechanism of action.[3][4][5] Studies have shown that LY341495 can produce these effects after a single administration, with the therapeutic action persisting for up to a week.[1][5] This contrasts with traditional antidepressants, which typically require several weeks of treatment to achieve a therapeutic response.

The antidepressant-like properties of LY341495 have been observed in various behavioral paradigms, including the forced swim test (FST), tail suspension test (TST), and the chronic unpredictable mild stress (CUMS) model.[2][3][6] Furthermore, co-administration of sub-effective doses of LY341495 with ketamine has been shown to produce a significant antidepressant-like effect, indicating a synergistic relationship that could allow for lower, potentially safer, therapeutic doses of ketamine.[3][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the antidepressant-like effects of LY341495 in animal models.

Table 1: Effects of LY341495 in the Forced Swim Test (FST) and Tail Suspension Test (TST)

| Animal Model | Drug/Dose | Test | Key Finding | Reference |

| C57BL/6J Mice | LY341495 (1 mg/kg) | TST | ~70% decrease in immobility time. | [2] |

| CD1 Mice | LY341495 (0.3-3 mg/kg, i.p.) | FST | Dose-dependent reduction in immobility time. | [6][9] |

| Rats | LY341495 (3 mg/kg) | FST | Significant decrease in immobility time compared to vehicle. | [4] |

| C57BL/6J Mice | (R)-ketamine (1 mg/kg) + LY341495 (0.3 mg/kg) | TST | Significant reduction in immobility time in the CUMS model. | [10] |

| CD1 Mice | Scopolamine (0.03 mg/kg) + LY341495 (0.1 mg/kg) | FST | Significant interaction, enhancing the antidepressant-like effect. | [11] |

| Sprague-Dawley Rats | Ketamine (sub-effective dose) + LY341495 (sub-effective dose) | FST | Significant antidepressant-like effect at 40 min and 24 h post-administration. | [8] |

Table 2: Effects of LY341495 in the Novelty-Suppressed Feeding (NSF) Test

| Animal Model | Drug/Dose | Key Finding | Reference |

| Mice | LY341495 | Significantly shortened latency to feed. | [12] |

| CUS Mice | LY341495 (chronic treatment) | Increased feeding latency in a novel environment was reversed. | [5] |

Table 3: Molecular Effects of LY341495 in the Prefrontal Cortex (PFC) and Hippocampus

| Brain Region | Drug/Dose | Time Point | Molecular Finding | Reference |

| PFC | LY341495 (single dose) | 1 hour | Rapid activation of the mTOR pathway (increased p-mTOR, p-p70S6K, p-4E-BP1). | [4] |

| PFC | LY341495 (single dose) | 24 hours | Increased levels of synaptic proteins (PSD-95, GluR1, Synapsin I). | [4] |

| Hippocampus | LY341495 (chronic treatment in CUS mice) | - | Increased phosphorylation of Akt and mTORC1. | [5] |

Key Experimental Protocols

This section provides detailed methodologies for the primary behavioral tests used to evaluate the antidepressant-like effects of LY341495.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to assess antidepressant efficacy.[13][14]

-

Apparatus: A cylindrical container (e.g., 25 cm height, 15 cm diameter for mice; 50 cm height, 20 cm diameter for rats) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its paws or tail.[10][14][15]

-

Procedure (Mice): Mice are placed in the water-filled cylinder for a 6-minute session.[10][13] The duration of immobility is typically measured during the last 4 minutes of the test.[10][14] Immobility is defined as the state where the mouse floats passively, making only movements necessary to keep its head above water.[10]

-

Procedure (Rats): The test for rats usually consists of two sessions.[14][16] A pre-test session of 15 minutes is conducted on the first day.[14][16] Twenty-four hours later, a 5-minute test session is conducted.[14] Immobility time is scored during the 5-minute test session.

-

Data Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect. It is crucial to ensure that the tested compound does not cause a general increase in locomotor activity, which could lead to a false positive result.[16]

Novelty-Suppressed Feeding (NSF) Test

The NSF test is used to assess anxiety- and depression-related behaviors.[17]

-

Apparatus: A novel, brightly lit open field arena (e.g., 50 x 50 cm).[18] A single food pellet is placed on a white platform in the center of the arena.

-

Procedure: Animals are food-deprived for a period (e.g., 16-24 hours) before the test.[17][18] Each animal is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded.[18] The test duration is typically around 10-15 minutes.[19] Immediately after the test, the animal is returned to its home cage, and the amount of food consumed over a short period (e.g., 5 minutes) is measured to control for appetite.[18]

-

Data Analysis: A decrease in the latency to eat is indicative of an anxiolytic or antidepressant-like effect.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of LY341495 and a typical experimental workflow.

Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.

The antidepressant effects of LY341495 are believed to be mediated through the blockade of presynaptic mGluR2/3 autoreceptors, which leads to an increase in synaptic glutamate levels.[5] This enhanced glutamate release stimulates postsynaptic AMPA receptors, resulting in the release of brain-derived neurotrophic factor (BDNF).[5][20] BDNF then activates TrkB receptors, which in turn stimulates downstream signaling pathways, including the PI3K/Akt and MAPK pathways.[5][20] Both of these pathways converge on the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[4][5] The activation of mTORC1 signaling is a critical step, as it promotes the synthesis of synaptic proteins essential for synaptic plasticity, such as PSD-95 and GluA1.[4][5][20] This enhancement of synaptic plasticity in key brain regions like the prefrontal cortex and hippocampus is thought to underlie the rapid and sustained antidepressant-like effects of LY341495.[4][5]

Caption: Generalized experimental workflow for the Forced Swim Test (FST).

Conclusion

The data strongly support the potential of this compound as a rapid-acting antidepressant. Its mechanism of action, centered on the modulation of the glutamatergic system and the activation of the mTOR signaling pathway, aligns with that of ketamine but offers the possibility of a different side-effect profile. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications for the treatment of major depressive disorder. The synergistic effects observed with ketamine also open up new avenues for combination therapies that could enhance efficacy and reduce adverse effects.

References

- 1. Role of Serotonergic System in the Antidepressant Actions of mGlu2/3 Receptor Antagonists: Similarity to Ketamine [mdpi.com]

- 2. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, MGS0039 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mTOR Activation Is Required for the Antidepressant Effects of mGluR2/3 Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]